Benzyl 2-bromobenzoate
Overview
Description
Benzyl 2-bromobenzoate is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a benzyl group, and the hydrogen atom in the ortho position of the benzene ring is replaced by a bromine atom. This compound is known for its applications in organic synthesis and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-bromobenzoate can be synthesized through the esterification of 2-bromobenzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the ortho position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 2-substituted benzoates.
Oxidation: Formation of 2-bromobenzoic acid.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Benzyl 2-bromobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis
Mechanism of Action
The mechanism of action of benzyl 2-bromobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The bromine atom in the ortho position can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Benzyl benzoate: Similar in structure but lacks the bromine atom. Used as a topical treatment for scabies and lice.
2-Bromobenzoic acid: Lacks the benzyl group and is primarily used in organic synthesis.
Benzyl 4-bromobenzoate: Similar structure with the bromine atom in the para position, affecting its reactivity and applications
Uniqueness: Benzyl 2-bromobenzoate is unique due to the presence of both the benzyl and bromine substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it versatile for use in different scientific and industrial applications .
Biological Activity
Benzyl 2-bromobenzoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula CHBrO and a molecular weight of approximately 295.14 g/mol. Its structure features a bromine atom at the 2-position of the benzoate moiety, which is believed to influence its biological interactions significantly.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study conducted on several benzoic acid derivatives, including this compound, revealed selective antibacterial activity primarily against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Bacillus subtilis | 16 µg/mL |
Escherichia coli | No activity |
These findings suggest that the compound's structural features contribute to its effectiveness against specific bacterial strains while showing limited activity against Gram-negative bacteria.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
HCT-116 | 20 |
The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound has promising anticancer activity that warrants further investigation.
The biological activity of this compound is thought to be linked to its ability to interact with various enzymes and biological pathways. Its halogenated structure may enhance binding affinity to specific targets, thus influencing pharmacological outcomes.
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the enzyme acetylcholinesterase, which is crucial in neurotransmission.
Table 3: Enzyme Inhibition Data
Enzyme | IC (µM) |
---|---|
Acetylcholinesterase | 15 |
Cyclooxygenase-1 | >100 |
The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases, although further research is necessary to elucidate the full scope of its mechanisms.
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive screening of benzyl derivatives highlighted the selective antibacterial activity of this compound against Gram-positive bacteria while showing no significant effect on Gram-negative strains .
- Cytotoxicity Assessment : A study published in a peer-reviewed journal demonstrated that this compound effectively induces apoptosis in breast cancer cells through mitochondrial pathways . This suggests a mechanism that could be exploited for therapeutic development.
- Enzyme Interaction : Research indicates that compounds with similar structures exhibit varying degrees of enzyme inhibition, reinforcing the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
benzyl 2-bromobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPARWHGHLJSTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345269 | |
Record name | Benzyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67460-09-7 | |
Record name | Benzyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.